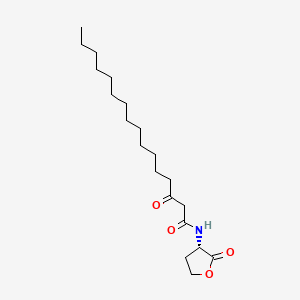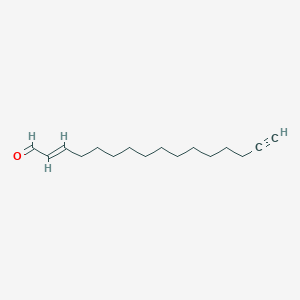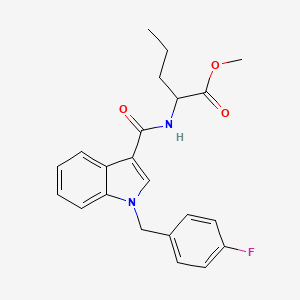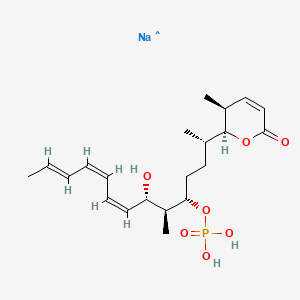![molecular formula C34H60ClN3O6 B10775755 [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CV-6209-d5 is a deuterated form of CV-6209, a potent antagonist of the platelet-activating factor receptor. It contains five deuterium atoms at specific positions of the ethyl pyridinium moiety. This compound is primarily used as an internal standard for the quantification of CV-6209 by gas chromatography or liquid chromatography-mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CV-6209-d5 involves the incorporation of deuterium atoms into the ethyl pyridinium moiety. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Formation of Pyridinium Moiety: The deuterated precursor is then reacted to form the ethyl pyridinium moiety.
Final Assembly: The final product is assembled by combining the deuterated pyridinium moiety with other necessary components under controlled conditions.
Industrial Production Methods: Industrial production of CV-6209-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of precursor molecules.
Automated Synthesis: Use of automated systems to ensure precise reaction conditions and high yield.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: CV-6209-d5 can undergo oxidation reactions, particularly at the ethyl pyridinium moiety.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Substitution reactions can occur, especially involving the deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically results in the formation of oxides or hydroxides.
Reduction Products: Reduction leads to the formation of reduced derivatives of the original compound.
Substitution Products: Substitution reactions yield various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
CV-6209-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of CV-6209.
Biology: The compound is used to study the role of platelet-activating factor receptor signaling in vitro and in vivo.
Medicine: CV-6209-d5 is utilized in pharmacological studies to understand the effects of platelet-activating factor receptor antagonists.
Mécanisme D'action
CV-6209-d5 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the aggregation of platelets induced by the platelet-activating factor. The compound binds to the receptor, blocking the signaling pathways involved in platelet activation and aggregation. This mechanism is crucial in preventing conditions such as hypotension and inflammation induced by the platelet-activating factor .
Similar Compounds:
CV-3988: Another platelet-activating factor receptor antagonist with a different chemical structure.
ONO-6240: A potent antagonist with similar effects but different molecular targets.
Ginkgolide B: A natural compound with platelet-activating factor antagonistic properties.
Comparison:
Potency: CV-6209-d5 is more potent than CV-3988 and ONO-6240 in inhibiting platelet aggregation.
Structure: The presence of deuterium atoms in CV-6209-d5 enhances its stability and effectiveness compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C34H60ClN3O6 |
|---|---|
Poids moléculaire |
647.3 g/mol |
Nom IUPAC |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2; |
Clé InChI |
APUCCVGQZPNXIO-TXZBQNLLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=CC=CC=C1CN(C(=O)C)C(=O)OCC(COC(=O)NCCCCCCCCCCCCCCCCCC)OC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)

![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)


![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)


![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

